molecular formula C4H9NO B1214281 N-Ethylacetamide CAS No. 625-50-3

N-Ethylacetamide

Cat. No.: B1214281
CAS No.: 625-50-3
M. Wt: 87.12 g/mol
InChI Key: PMDCZENCAXMSOU-UHFFFAOYSA-N
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Description

N-Ethylacetamide (NEA) is a synthetic organic compound with the chemical formula C4H9NO. It is an amide of N-ethylacetic acid and is used in a variety of applications ranging from industrial to scientific. NEA has a strong odor, and its boiling point is at 108°C. It is a colorless liquid with a melting point of -67°C. NEA is soluble in both water and organic solvents. It is an important intermediate in the production of various pharmaceuticals and other chemicals.

Scientific Research Applications

Conformational Structure Analysis

N-Ethylacetamide has been extensively studied for its conformational structure. Research has shown that in the liquid state and across various media, it exists in the form of mirror image conformers, with specific conformational angles. This understanding is crucial in molecular spectroscopy, where conformational structures influence the behavior and interaction of molecules (Schmidt, Doskočilová, & Schneider, 1973), (Doskočilová & Schneider, 1976).

Synthesis Applications

This compound is used in synthetic chemistry. For instance, N-1-(N-pyrrolidonyl)-ethylacetamide, a derivative, has been synthesized through the addition of acetamide to N-vinylpyrrolidone. This process demonstrates its utility in creating specific molecular structures under controlled conditions (Aliyeva et al., 1995).

Molecular Beam Fourier-Transform Microwave Spectroscopy

The gas-phase structures of this compound have been determined using molecular beam Fourier-transform microwave spectroscopy combined with quantum chemical calculations. This approach is significant in understanding the molecular structure and behavior of this compound in gas phases (Kannengießer et al., 2015).

Radiolysis Studies

Studies on the radiolysis of liquid this compound have shed light on its decomposition products and the mechanisms involved. This research is relevant in understanding the stability and reactions of this compound under radiation exposure (Makada & Garrison, 1971).

Chemoselective Acetylation in Drug Synthesis

This compound plays a role in the chemoselective acetylation of amino groups, which is pivotal in drug synthesis, particularly in the production of antimalarial drugs. Its role in this process demonstrates its importance in pharmaceutical applications (Magadum & Yadav, 2018).

Hydrogen Bonding Studies

The study of hydrogen bonding of this compound is crucial in understanding its interactions in various solvents. This research provides insights into its behavior in different chemical environments, which is significant in many industrial applications (Nikolić et al., 1988).

Spectroscopic Investigation

This compound has been the subject of densitometric and FTIR spectroscopic studies to understand its interactions with other chemicals like acetonitrile. These studies are crucial in material science and chemical engineering for understanding molecular interactions and properties (Jovic et al., 2014).

Safety and Hazards

  • Flash Point : The flash point of N-Ethylacetamide is 224.6°F (closed cup) .
  • Hazard Classification : It is classified as Acute Tox. 4 (Oral) .
  • Storage : Store it as a combustible liquid .

Properties

IUPAC Name

N-ethylacetamide
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InChI

InChI=1S/C4H9NO/c1-3-5-4(2)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMDCZENCAXMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCNC(=O)C
Source PubChem
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID5060803
Record name Acetamide, N-ethyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N-Ethylacetamide
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Boiling Point

205.00 °C. @ 760.00 mm Hg
Record name N-Ethylacetamide
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CAS No.

625-50-3
Record name Ethylacetamide
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Record name N-ETHYLACETAMIDE
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Synthesis routes and methods

Procedure details

The applicants have previously reported the dehydrogenative coupling of alcohols with amines to form amides, catalyzed by complex 1, with liberation of hydrogen gas (Gunanathan 2007). To explore whether it might be possible to reverse this reaction by the application of hydrogen pressure, complexes 1-4 were tested as catalysts for the hydrogenation of amides. Thus, upon treatment of N-benzyl-2-methoxyacetamide with dihydrogen (10 atm) at 110° C. (bath temperature) in dry THF for 48 h with a catalytic amount of 1 (1 mol %), 62.7% of 2-methoxyethanol and 62.0% of benzyl amine were obtained. Performing the reaction at 140° C. using 1,4-dioxane as solvent did not significantly improve the yield (alcohol yield 66.3%). It was significant that the reaction was selective and the corresponding secondary amine was not observed. Under the same conditions complex 2 was inactive. Remarkably, employing complex 3 (1 mol %) as catalyst, hydrogenation of N-benzyl-2-methoxyacetamide under identical conditions (THF, 110° C.) resulted in the selective formation of 89.2% 2-methoxyethanol and 89.6% benzyl amine (Table 1B, entry 1). Thus, the normally observed C—O hydrogenolysis did not take place at all. Of practical significance, the air-stable complex 4 (which is stable in air for at least two days in solution) in the presence of one equivalent (relative to Ru) of base also efficiently catalyzes the hydrogenation of amides to alcohols and amines, by generation of the catalyst 3 in situ. Thus, upon heating a THF solution of 4 (1 mol %) with KOtBu (1 mol %) and N-benzyl-2-methoxyacetamide (1 mmol) at 110° C. under H2 (10 atm) for 48 h, 80.2% of alcohol and 81.8% of amine were formed. No reaction took place in the absence of base. Hydrogenation of N-hexyl-2-methoxyacetamide catalyzed by 3 yielded 2-methoxy ethanol and hexyl amine in 90.7% and 90.3% yields, respectively (Table 1B, entry 2). N-hexyl-3-methyloxetane-3-carboxamide undergoes hydrogenation to the alcohol and amine without hydrogenolysis of the strained oxetane ring (Table 1B, entry 3). The heterocyclic amide, N-hexylfuran-2-carboxamide was hydrogenated to yield 68.8% of furfuryl alcohol and 68.1% of hexylamine (Table 1B, entry 4). The aromatic non-activated amide, N-benzylbenzamide is also hydrogenated to benzyl alcohol and benzyl amine (Table 1B, entry 5), but the yield is lower, probably because of steric reasons. Significantly, the aliphatic non-activated amides, N-ethylacetamide and N-methylpropionamide also underwent hydrogenation to yield the corresponding alcohols and amines (71% of ethanol and ethylamine for entry 6 and 68.4% of n-propanol and methylamine for entry 7). The product gaseous amines were analyzed by GC-MS spectrometry of the gas phase and not quantified. As expected, the activated amides, anilide derivatives, were converted into their corresponding alcohols and aniline in excellent yields (91-95%; Table 1B, entries 9-12) along with trace amounts of the secondary amines (detected by GC-MS) under similar conditions. The reaction is also effective for bis-amides. Thus, N,N′-(ethane-1,2-diyl)bis(2-methoxyacetamide) (0.5 mmol) was also hydrogenated using catalyst 3 under mild conditions (Table 1B, entry 13). Noteworthy, tent-amides also underwent hydrogenation almost quantitatively to yield alcohols and secondary amines in equivalent amounts (Table 1B, entries 14-16). Gratifyingly, heating a solution of N-formymorpholine (1 mmol) and complex 3 in THF at 110° C. yielded after 32 h 97.1% of methanol and 98.3% of morpholine; no decarbonylation of the formyl group took place (Table 1B, entry 17). These results highlight the substantial scope of the unprecedented, selective hydrogenation of amides catalyzed by 3, or by the air-stable 4 with an equivalent of base (which generates 3 in situ).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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